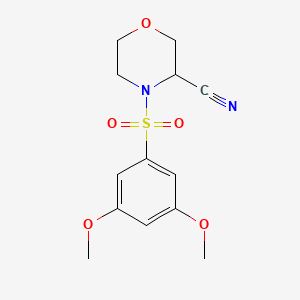![molecular formula C16H21N3O2 B6968348 3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B6968348.png)
3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an oxadiazole ring, and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of the 3-methylpiperidine derivative. This can be achieved through the alkylation of piperidine with methyl iodide under basic conditions.
Synthesis of the Phenoxy Intermediate: The next step involves the preparation of the phenoxy intermediate by reacting 2-bromophenol with the piperidine derivative in the presence of a base such as potassium carbonate.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the phenoxy intermediate with an appropriate nitrile oxide precursor to form the 1,2,4-oxadiazole ring. This reaction is typically carried out under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and oxadiazole moiety are key functional groups that contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,3,4-oxadiazole: Similar structure but with a different oxadiazole ring.
3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-thiadiazole: Features a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the piperidine and oxadiazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple scientific fields.
Eigenschaften
IUPAC Name |
3-methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-6-5-9-19(10-12)14-7-3-4-8-15(14)20-11-16-17-13(2)18-21-16/h3-4,7-8,12H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWUSGWPRDMALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=CC=C2OCC3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[3-(Trifluoromethoxy)phenyl]methylamino]butanenitrile](/img/structure/B6968269.png)
![N-(4-bromophenyl)-4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidine-1-carboxamide](/img/structure/B6968272.png)
![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B6968284.png)
![tert-butyl N-[3-[[1-[1-(hydroxymethyl)cyclobutyl]-2-methylpropyl]amino]-3-oxopropyl]carbamate](/img/structure/B6968302.png)
![4,4-difluoro-N-[5-(5-fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylpiperidine-1-carboxamide](/img/structure/B6968307.png)
![2-(4-Fluorophenyl)-2-[4-[(2-methyltriazol-4-yl)methyl]piperazin-1-yl]acetonitrile](/img/structure/B6968309.png)
![1-Benzyl-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pyrrolidin-3-ol](/img/structure/B6968310.png)
![3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B6968311.png)
![1-(3,5-Dimethoxyphenyl)-3-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-2-one](/img/structure/B6968317.png)

![[3-Ethoxy-2,2-dimethyl-1-(1,2-oxazol-3-ylmethylamino)cyclobutyl]methanol](/img/structure/B6968320.png)

![5-[[2-[5-(Methoxymethyl)furan-2-yl]pyrrolidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B6968328.png)
![N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6968342.png)
